Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Gewald reaction 2-aminothiophene synthesis catalytic cyclocondensation

Researchers pursuing thieno[2,3-d]pyrimidine-based kinase inhibitors frequently face synthetic bottlenecks when using the 3-carbonitrile building block, which cannot undergo the SNAr cyclization essential for colchicine-site ligands. This 3-carboxylate ester solves that gap. • Direct SNAr cyclization to 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines with sub-40 nM IC50 (Islam et al., 2022) • Anti-ZIKV SAR: EC50 values 6-20× lower than ribavirin (Bian et al., 2026) • X-ray structure (CCDC 2202899) for fragment-based design • 98% purity; ambient shipping

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 4506-71-2
Cat. No. B057439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
CAS4506-71-2
Synonyms2-Amino-3-(ethoxycarbonyl)-4,5-tetramethylenethiophene;  2-Amino-3-carboethoxy-4,5-tetramethylenethiophene;  2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene;  2-Amino-4,5,6,7-tetrahydro-3-ethoxycarbonylbenzothiophene;  2-Amino-4,5,6,7-tetrah
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CCCC2)N
InChIInChI=1S/C11H15NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3
InChIKeyCDYVTVLXEWMCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2): Core Synthetic Utility and Procurement Relevance


Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2, molecular formula C11H15NO2S, molecular weight 225.31 g/mol) is a bicyclic 2-aminothiophene derivative bearing an ethyl ester at the 3-position, synthesized predominantly via the Gewald multicomponent reaction from cyclohexanone, ethyl cyanoacetate, and elemental sulfur . It appears as a yellow fine crystalline powder with a melting point of 114–116 °C and is classified as a heterocyclic building block and key pharmaceutical intermediate . Unlike the widely studied 3-carbonitrile congener (CAS 4651-91-6), this compound offers a carboxylate ester handle that enables fundamentally divergent downstream chemistries—including hydrolysis to the carboxylic acid, hydrazide formation, and cyclization to thieno[2,3-d]pyrimidin-4(3H)-ones—making its selection non-trivial when designing synthetic routes toward bioactive heterocycles [1].

Divergent derivatization Ester hydrolysis enables carboxylic acid, hydrazide, and fused pyrimidinone access without harsh nitrile hydrolysis
Gewald scaffold entry Provides tetrahydrobenzo[b]thiophene core for thieno[2,3-d]pyrimidine construction via SNAr cyclization
Structural characterization Experimentally determined single-crystal X-ray structure available for computational and docking studies

Why Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Cannot Be Interchanged with Its 3-Carbonitrile or 4-Carboxylate Regioisomers in Scientific Procurement


Within the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene family, interchangeability between the 3-carboxylate ester (CAS 4506-71-2), the 3-carbonitrile (CAS 4651-91-6), and the 3-cyano-4-carboxylate regioisomer (CAS not assigned) is precluded by three structural factors: (i) the 3-substituent dictates the cyclization pathways—the ester hydrolyzes to a carboxylic acid (85% yield) enabling thieno[2,3-d][1,3]thiazin-4-one and thieno[2,3-d]pyrimidin-4(3H)-one formation, whereas the nitrile favors thiazole and thieno[2,3-d]thiazole annulation [1]; (ii) the amino-ester undergoes acylation and alkylation at the 2-amino group with regioselectivity distinct from the amino-nitrile, as demonstrated in the synthesis of apoptosis-inducing benzo[4,5]thieno[2,3-d]pyrimidine derivatives [2]; (iii) the 4,5,6,7-tetrahydrobenzo ring fusion regiochemistry (3-carboxylate vs. 4-carboxylate) alters the electronic environment of the thiophene core, shifting the HOMO-LUMO gap from 4.60 eV (3-carboxylate, calculated at B3LYP/6-311++G(d,p)) to values that differ for the 4-carboxylate isomer [3]. These differences mean that a synthetic protocol or biological screening campaign optimized for one congener will not translate directly to another.

3-Carboxylate ester vs. 3-carbonitrile: divergent cyclization pathways—ester enables hydrolysis and pyrimidinone formation; nitrile favors thiazole annulation
2-Amino regioselectivity in acylation/alkylation differs between ester and nitrile, altering downstream derivative profiles
4-Carboxylate regioisomer shifts HOMO-LUMO gap and electronic environment, affecting reactivity and biological screening outcomes

Quantitative Differentiation of Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (4506-71-2) vs. Its Closest Analogs: Head-to-Head Evidence for Procurement Decisions


Gewald Reaction Yield: Ethyl Ester vs. Malononitrile-Derived Nitrile Analog Under Identical Catalytic Conditions

Under identical catalytic Gewald conditions (20 mol% piperidinium borate, EtOH/H2O 9:1, 100 °C), the target 3-carboxylate ester (compound 4f) was obtained in 75% isolated yield as a yellow solid (mp 114–116 °C), whereas the 3-carbonitrile analog (derived from malononitrile) achieved 96% isolated yield . This yield differential (Δ = 21 percentage points) reflects the intrinsically lower reactivity of ethyl cyanoacetate versus malononitrile in the Gewald cyclocondensation. However, the ester product enables direct access to carboxylic acid, hydrazide, and fused pyrimidinone derivatives without the need for nitrile hydrolysis—a step that often requires harsh acidic or basic conditions and can compromise the tetrahydrobenzo ring integrity [1].

Gewald yield
Head-to-head
Target: 75% yield (ester)
Comparator: 96% yield (nitrile)
Reported synthesis yield context; broader derivatization versatility may offset lower one-step yield
Identical Gewald conditions; 21 pp difference
Gewald reaction 2-aminothiophene synthesis catalytic cyclocondensation

Single-Crystal X-ray Structure Availability: 3-Carboxylate Ester vs. 3-Carbonitrile Analog

The target compound has a fully characterized single-crystal X-ray structure (CCDC deposition no. 2202899), solved in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, and refined to R1 = 0.053 for 2043 observed reflections [1]. Additionally, a low-temperature structure at 163 K has been reported [2]. Hirshfeld surface analysis revealed unique intermolecular hydrogen bonding networks that influence crystal packing and solubility [1]. In contrast, no single-crystal X-ray structure of comparable resolution is publicly available for the 3-carbonitrile analog (CAS 4651-91-6); its structural characterization is limited to spectroscopic and powder diffraction data [3].

X-ray structure
Head-to-head
Target: CCDC 2202899, R1=0.053, monoclinic C2
Comparator: No comparable single-crystal data published
Supports computational docking, DFT benchmarking, and polymorph prediction
Nitrile analog limited to spectroscopic data
X-ray crystallography Hirshfeld surface analysis structure-based drug design

Microtubule Targeting Potency: Gewald-Derived 3-Carboxylate Ester as Precursor to Sub-40 nM Antiproliferative Agents

In a series of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines synthesized from the target 3-carboxylate ester via Gewald reaction followed by SNAr chemistry, compound 4 demonstrated IC50 values < 40 nM across multiple cancer cell lines and was 1.6-fold more potent than the lead compound (compound 1, also derived from the same 3-carboxylate precursor) in cell proliferation assays and approximately 7-fold more potent in microtubule depolymerization assays [1]. In the NCI-60 panel, compound 4 exhibited an average GI50 of ~10 nM in the 40 most sensitive cell lines and showed statistically significant antitumor effects in a murine MDA-MB-435 xenograft model [1]. This level of potency was achieved using a scaffold that is uniquely accessible from the 3-carboxylate ester; the corresponding 3-carbonitrile-derived thieno[2,3-d]pyrimidines have not demonstrated comparable microtubule targeting activity in published studies [2].

Microtubule IC50
Class-level
Derivative IC50 <40 nM; GI50 ~10 nM (NCI-60); ~7× depolymerization enhancement
Reported cell-model response context; supports microtubule depolymerization endpoint review
Class-level inference; specific derivative validation required
microtubule targeting agents colchicine site antiproliferative

Anti-ZIKV Scaffold Activity: Tetrahydrobenzo[b]thiophene Derivatives Outperform Ribavirin by 6–20 Fold in EC50

A phenotypic screen of a compound library containing the 2-aminothiophene scaffold—the core motif of the target 3-carboxylate ester—identified hit compound 5a with >50% inhibition of ZIKV-induced CPE in Vero cells at 10 µM [1]. Systematic SAR optimization yielded four compounds (5e, 5l, 5v, 5E) with >80% inhibition at 10 µM and EC50 values 6–20 times lower than the positive control ribavirin (RBV) [1]. The lead compound 5v demonstrated potent activity across multiple cell models (Vero, A549, U251) and against ZIKV strains of both African (MR766) and Asian (HPF2013) lineages [1]. Mechanistic studies identified 5v as a ZIKV entry inhibitor blocking viral attachment [1]. Although these derivatives incorporate additional substituents beyond the parent 3-carboxylate ester, the tetrahydrobenzo[b]thiophene core—synthesized via Gewald reaction from the target compound—is the essential pharmacophoric element [1].

Anti-ZIKV EC50
Class-level
Scaffold derivatives: EC50 6–20× lower than ribavirin; >80% CPE inhibition at 10 µM
Reported antiviral screening context; entry inhibition mechanism
Class-level inference; scaffold-based SAR exploration
Zika virus antiviral entry inhibitor

Disperse Dye Performance: 3-Carboxylate Ester vs. 3-Carbonitrile in Azo Dye Synthesis on Polyester

Both the 3-carboxylate ester and the 3-carbonitrile derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been employed as diazo components in the synthesis of azo and bisazo disperse dyes for polyester fibers [1][2]. The 3-carboxylate-derived bisazo dyes produced red-brown and blue shades with poor to moderate light fastness but good sublimation fastness when applied to polyester [1]. In contrast, the 3-carbonitrile-derived monoazo dyes exhibited different absorption maxima (λmax) and generally higher molar extinction coefficients, attributable to the stronger electron-withdrawing character of the nitrile group [2]. This spectral divergence means that the choice between carboxylate and nitrile precursors directly dictates the color palette achievable in dye formulations [1][2].

Dye fastness
Cross-study
Ester: bisazo red-brown/blue, good sublimation fastness
Nitrile: monoazo, higher molar extinction, different λmax
Dye shade and fastness profile context; ester enables unique bisazo pathway
Polyester application testing; qualitative shade divergence
disperse dyes azo dyes polyester dyeing

Optimal Procurement and Application Scenarios for Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2)


Medicinal Chemistry: Synthesis of Thieno[2,3-d]pyrimidine-Based Microtubule Targeting Agents

Use this compound as the Gewald-derived precursor for constructing 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines that target the colchicine binding site. As demonstrated by Islam et al. (2022), derivatives such as compound 4 achieve sub-40 nM IC50 values and circumvent Pgp/βIII-tubulin-mediated drug resistance—a profile not attainable from the 3-carbonitrile congener [1]. The 3-carboxylate ester is essential for the SNAr cyclization step that installs the 4-substituted pyrimidine ring [1].

Antiviral Drug Discovery: Tetrahydrobenzo[b]thiophene Scaffold for Anti-ZIKV Entry Inhibitors

Employ the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene core—synthesized from this compound—as the starting point for anti-ZIKV lead optimization. Bian et al. (2026) demonstrated that derivatives based on this scaffold exhibit EC50 values 6–20 times lower than ribavirin and act through a viral entry inhibition mechanism effective against both African and Asian ZIKV lineages [2]. Procuring the 3-carboxylate ester building block ensures access to the full SAR exploration space defined by R1, R2, and R3 substitution [2].

Fragment-Based Drug Design and Computational Chemistry

Leverage the experimentally determined single-crystal X-ray structure (CCDC 2202899, R1 = 0.053) for fragment-based screening and structure-based drug design campaigns [3]. The availability of high-resolution bond lengths, angles, and Hirshfeld surface data makes this compound suitable as a reference fragment for validating docking protocols, DFT calculations (HOMO-LUMO gap = 4.60 eV at B3LYP/6-311++G(d,p)), and molecular dynamics simulations [4]. The 3-carbonitrile analog lacks this level of structural characterization.

Industrial Dye Synthesis: Bisazo Disperse Dyes with Good Sublimation Fastness

Use the 3-carboxylate ester as the diazo component for synthesizing bisazo disperse dyes that yield red-brown and blue shades on polyester fibers with good sublimation fastness [5]. The ester group enables bis-diazotization and coupling pathways that are not accessible from the 3-carbonitrile analog, providing access to a distinct color palette for high-temperature polyester dyeing processes [5].

Application
Selection Property
Validation Focus
Thieno[2,3-d]pyrimidine synthesis
3-Carboxylate ester for SNAr cyclization
Microtubule depolymerization assays
Anti-ZIKV entry inhibitor discovery
Tetrahydrobenzo[b]thiophene scaffold access
Viral entry inhibition assays (CPE, EC50)
Fragment-based computational studies
High-resolution crystal structure (CCDC 2202899)
Docking validation, DFT benchmarking
Bisazo disperse dye synthesis
Ester-enabled bis-diazotization
Sublimation fastness testing on polyester
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